3-fluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
3-fluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21FN2O5S2 and its molecular weight is 476.54. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Analysis
- The structural characteristics and molecular interactions of similar compounds have been a significant focus. For instance, the study by Gelbrich, Haddow, and Griesser (2011) discusses the intramolecular and intermolecular hydrogen bonds of a compound with a similar complex structure, indicating its potential for further pharmaceutical applications [Gelbrich, Haddow, & Griesser, 2011].
Synthetic Pathways and Derivatives
- Research by Ichikawa et al. (2006) on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution highlights innovative approaches to generating fluorinated derivatives, which are crucial in developing new therapeutic agents [Ichikawa, Sakoda, Moriyama, & Wada, 2006].
Fluorescence and Detection Applications
- The development of zinc(II) specific fluorophores, as investigated by Kimber et al. (2001), showcases the application of sulfonamide derivatives in creating sensitive and selective fluorescent probes for zinc, which is vital for studying biological systems and developing diagnostic tools [Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001].
Anticancer and Enzyme Inhibition
- Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors and evaluated their cytotoxic and tumor-specific activities. This research demonstrates the therapeutic potential of sulfonamide derivatives in oncology [Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016].
Properties
IUPAC Name |
3-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-19-8-10-20(11-9-19)32(28,29)25-13-3-4-16-14-18(7-12-22(16)25)24-31(26,27)21-6-2-5-17(23)15-21/h2,5-12,14-15,24H,3-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNOKDGBOPCIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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